Product packaging for SSR97225(Cat. No.:)

SSR97225

Cat. No.: B1574422
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Vascular Disrupting Agents (VDAs) in Oncology Research

Vascular Disrupting Agents represent a promising therapeutic strategy in oncology that is conceptually distinct from anti-angiogenic therapies. nih.govnih.gov While anti-angiogenic agents aim to inhibit the formation of new blood vessels, VDAs are designed to target and destroy the established vasculature of solid tumors. nih.govnih.gov This rapid disruption of tumor blood flow leads to a cascade of events, including extensive necrosis within the tumor core due to oxygen and nutrient deprivation. nih.govcertisoncology.com

The tumor vasculature presents an attractive target for cancer therapy due to its relative genetic stability compared to the highly mutable cancer cells, which can reduce the likelihood of acquired drug resistance. nih.gov VDAs are broadly categorized into two main classes: small-molecule VDAs and ligand-directed VDAs. Small-molecule VDAs, which include flavonoid derivatives and tubulin-binding agents, are the more extensively studied category. nih.gov The selective effect of VDAs on tumor vasculature is attributed to the unique characteristics of tumor blood vessels, which are often poorly constructed, leaky, and more sensitive to disruption than the mature vasculature of healthy tissues. The investigation of novel VDAs continues to be a significant area of oncology research, with the goal of developing more effective and tumor-specific therapies. nih.govnih.gov

Role of Microtubule-Targeting Agents (MTAs) in Cancer Biology

Microtubule-Targeting Agents are a cornerstone of cancer chemotherapy, with a long history of clinical use and ongoing research into new and more effective compounds. nih.govmdpi.com Microtubules are dynamic protein polymers that are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and the maintenance of cell shape. embopress.orgnih.gov By interfering with microtubule dynamics, MTAs can arrest the cell cycle, leading to programmed cell death (apoptosis) in rapidly dividing cancer cells. nih.govembopress.org

MTAs are generally classified into two main groups based on their mechanism of action: microtubule-stabilizing agents and microtubule-destabilizing agents. mdpi.com Stabilizing agents, such as the taxanes, prevent the disassembly of microtubules, while destabilizing agents, including the vinca (B1221190) alkaloids and colchicine-site binders, inhibit their polymerization. nih.gov The disruption of the delicate balance of microtubule assembly and disassembly is particularly detrimental to cancer cells due to their high rate of proliferation. nih.gov Beyond their direct cytotoxic effects on tumor cells, some MTAs have also been shown to possess anti-vascular properties, aligning their mechanism with that of VDAs. nih.gov The continued exploration of novel MTAs is driven by the need to overcome challenges such as drug resistance and to develop agents with improved tumor selectivity. nih.govembopress.org

Overview of Preclinical Investigation Frameworks for Novel Therapeutic Compounds

The preclinical evaluation of a novel therapeutic compound is a systematic and essential phase in the drug development process, designed to provide critical data on its safety and efficacy before it can be considered for human clinical trials. This process is guided by established frameworks and regulatory guidelines to ensure the thorough characterization of the investigational agent.

The preclinical investigation typically begins with in vitro studies, which involve testing the compound on isolated cells or tissues in a controlled laboratory setting. These studies are crucial for determining the compound's mechanism of action, its potency against cancer cell lines, and for initial toxicity screening. A variety of assays are employed to assess endpoints such as cell viability, proliferation, and apoptosis.

Properties

Molecular Formula

C42H53ClN4O7S

Appearance

Solid powder

Synonyms

SSR97225;  SSR 97225;  SSR-97225.; NONE

Origin of Product

United States

Molecular and Cellular Pharmacology of Ssr97225

Intracellular Signaling and Pathway Modulation

SSR97225 functions as a tubulin-binding agent, which is a class of compounds known to interfere with microtubule dynamics. rssing.comnih.gov This interference with the cellular machinery leads to the modulation of various intracellular signaling pathways. The broader field of pharmacology emphasizes that drugs exert their effects by acting on cellular signaling pathways, and the molecular basis of cellular signaling and its control by various drugs is a major aspect of modern pharmacology.

Cell Cycle Arrest Induction (e.g., Mitotic Arrest)

A key pharmacological effect of this compound is its ability to induce cell cycle arrest. As a tubulin-binding agent, this compound binds to tubulin, which leads to the arrest of the cell cycle at the G2/M checkpoint. rssing.com This action effectively prevents mitosis, the process of cell division. rssing.com Antimitotic drugs, which include tubulin-targeting agents, typically cause cells to halt in early mitosis due to a defective mitotic apparatus. nih.gov This mitotic arrest is orchestrated by the spindle assembly checkpoint (SAC) machinery, which ensures proper chromosome segregation. Prolonged mitotic arrest, a consequence of such antimitotic agents, can lead to subsequent cellular responses, including DNA damage and the induction of p53, a tumor suppressor protein. Cells may also escape prolonged mitotic arrest through a process known as mitotic slippage, which can result in polyploid interphase.

Apoptosis Pathway Activation in Target Cells

Beyond cell cycle arrest, this compound, as an antimitotic agent with antineoplastic potential, can induce apoptosis in target cells. rssing.com The induction of mitotic arrest by antimitotic drugs is known to promote cell demise. Apoptosis is a highly regulated form of programmed cell death, essential for maintaining tissue homeostasis and eliminating damaged or unwanted cells. This process can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov

The intrinsic pathway is activated by internal cellular stresses, such as DNA damage, biochemical stress, or the withdrawal of growth factors. This pathway is tightly regulated by the Bcl-2 protein family, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members. Activation of the intrinsic pathway leads to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov Cytochrome c then binds with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

The extrinsic pathway is triggered by external stimuli, specifically the binding of death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This ligand-receptor interaction leads to the formation of a death-inducing signaling complex (DISC), which activates initiator caspases, primarily caspase-8 and caspase-10. These initiator caspases then activate the downstream effector caspases (caspase-3, caspase-6, and caspase-7), culminating in the dismantling of cellular components and DNA fragmentation, characteristic hallmarks of apoptosis. It has been observed that prolonged mitotic arrest can partially activate the apoptotic pathway, leading to limited DNA damage and p53 induction, even in the absence of full cell death.

Autophagic Processes Engagement

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular, tissue, and organismal homeostasis. It is involved in various physiological processes, including adaptation to starvation, cellular differentiation and development, and the turnover of superfluous or damaged organelles. Autophagy can be a selective process, targeting specific organelles or protein complexes for degradation. While this compound's primary mechanism involves cell cycle arrest and apoptosis, specific detailed research findings on its direct engagement with autophagic processes were not explicitly available in the reviewed literature.

Specificity of Cellular Responses in Diverse Cell Lines

The cellular responses to pharmacological agents, including antimitotic compounds like this compound, can exhibit variability across diverse cell lines. Researchers frequently utilize multiple cell lines in in vitro studies to enhance the robustness and generalizability of their findings. This approach helps to confirm results, cross-validate observations, and gain insights into the underlying mechanisms of drug action. The use of different cell lines can also reduce variability inherent in individual cells within a single line and aid in identifying potential synergies. Furthermore, employing diverse cell lines allows for the modeling of disease variability and provides a better representation of the diversity of human tissues, as drug responses can be specific to cell lines harboring particular oncogenic mutations or expressing certain genes. While this compound is categorized as an antimitotic agent with activity in solid tumors, specific quantitative data detailing its differential cellular responses across a wide range of diverse cell lines were not explicitly provided in the available literature.

Preclinical Efficacy Studies of Ssr97225

In Vivo Efficacy in Animal Models of Disease

Efficacy in Syngeneic and Genetically Engineered Mouse Models

Preclinical investigations into SSR97225's efficacy in cancer models have primarily involved "preclinical tumor models" and "xenograft studies" worldscientific.comnih.govrssing.com. Xenograft models typically involve implanting human tumor cells into immunocompromised mice. These models are distinct from syngeneic mouse models, which use tumor cells derived from the same genetic background as the immunocompetent host, allowing for the study of immune system interactions cyagen.comlidebiotech.comcriver.comcrownbio.com. Similarly, genetically engineered mouse models (GEMMs) involve the de novo development of tumors within an immune-proficient microenvironment, often closely mimicking human tumor characteristics nih.govnih.gov. Based on the available search results, specific detailed efficacy studies of this compound in syngeneic or genetically engineered mouse models were not explicitly described.

Measurement of Tumor Growth Inhibition and Regression

As a vascular disrupting agent, this compound is reported to selectively induce tumor vascular collapse, which can lead to tumor regression and enhance the effects of other oncology agents in preclinical tumor models worldscientific.comnih.govresearchgate.net. It has been shown to break down tumor vasculature worldscientific.comnih.gov. While the mechanism suggests tumor growth inhibition and regression, specific quantitative data, such as percentages of tumor growth inhibition, rates of regression, or detailed findings from specific tumor types treated with this compound, are not explicitly provided in the available search results. Preclinical studies generally measure tumor growth inhibition by assessing changes in tumor volume or weight, and regression through pathological examination cyagen.comnih.govnih.govcancer.govnih.govnih.govamegroups.org.

Exploration of Non-Oncological Preclinical Therapeutic Concepts

Investigation in Preclinical Models of Pain

Preclinical pain research utilizes various animal models, such as those for neuropathic pain (e.g., peripheral nerve injury models) and chronic pain (e.g., chronic arthritis models) biorxiv.orgresearchgate.netfrontiersin.orgnih.govneurofit.com. Despite general discussions about the exploration of compounds for analgesic effects, the available information does not provide specific details or research findings regarding the investigation of this compound in any preclinical models of pain.

Mechanistic Insights from Non-Oncological Animal Models

Given the absence of detailed preclinical studies of this compound specifically conducted in non-oncological animal models (such as those for pain or inflammation) within the provided search results, it is not possible to discuss specific mechanistic insights derived from such models for this compound. The known mechanism of action for this compound, tubulin inhibition and vascular disruption, is primarily documented in the context of its oncological applications worldscientific.comnih.govtaconic.com.

Advanced Research Methodologies for Ssr97225 Investigation

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical approaches are fundamental for dissecting the direct interactions between a compound and its molecular target, such as tubulin.

To understand how SSR97225 interacts with tubulin, techniques for determining binding kinetics and affinity are essential. Common methods include surface plasmon resonance (SPR) and fluorescence-based assays. SPR measures the binding and dissociation of a compound to a surface-immobilized target in real-time, providing association rate (kₐ), dissociation rate (k_d), and equilibrium dissociation constant (K_D) values. nih.govannualreports.com Fluorescence-based assays, such as fluorescence polarization or thermal shift assays, can also be employed to quantify binding affinity by detecting changes in fluorescence properties upon compound-target interaction. kuleuven.bewordpress.commdpi.com For instance, the dissociation constant (K_D) for a tubulin-binding protein like BuGZ binding to GTP-tubulin was determined to be 477 nM, and to GDP-tubulin, 45.3 nM, indicating a stronger affinity for GDP-tubulin. kuleuven.be While this compound is characterized as a tubulin-binding agent, specific quantitative data on its tubulin binding kinetics and affinity (e.g., K_D values) are not detailed in the available literature.

Microtubule assembly and disassembly assays are critical for evaluating the functional impact of a compound on tubulin polymerization dynamics. These in vitro assays typically involve purified tubulin and can be monitored spectrophotometrically by measuring turbidity changes, which correlate with microtubule polymerization. worldscientific.com Alternatively, sedimentation assays can separate polymerized microtubules from soluble tubulin, allowing quantification of the polymer mass. mdpi.com Compounds like colchicine (B1669291), which binds to the colchicine site on tubulin, are known to inhibit microtubule dynamics by preferentially binding to unpolymerized tubulin heterodimers and forming a stable complex that prevents microtubule elongation and promotes depolymerization by inhibiting lateral protofilament contacts. nih.gov this compound is identified as a colchicine site-binding agent that damages tumor vasculature and is a microtubule depolymerizing agent. nih.govresearchgate.net However, specific experimental data, such as detailed polymerization curves or quantitative rates of assembly/disassembly directly attributed to this compound, are not provided in the examined sources.

Structural elucidation techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level insights into how compounds interact with tubulin. X-ray crystallography can reveal the precise binding site and molecular interactions when a compound co-crystallizes with tubulin. Cryo-EM allows for the determination of high-resolution structures of macromolecular complexes, including tubulin-microtubule structures and their interactions with various proteins and small molecules. mdpi.comworldscientific.comriken.jpkhiss.go.krnih.govnih.gov These studies can elucidate conformational changes induced in tubulin upon compound binding, which are crucial for understanding the mechanism of action. For example, cryo-EM has been used to determine the structure of the γ-tubulin ring complex (γ-TuRC) bound to microtubules, revealing how it nucleates 13-protofilament microtubules. mdpi.com Despite this compound being a known tubulin-binding agent, specific structural data, such as a resolved crystal structure or cryo-EM map of this compound in complex with tubulin, are not reported in the available literature.

Cellular and Molecular Biology Approaches

Beyond in vitro biochemical studies, cellular and molecular biology approaches are vital for assessing a compound's activity within a living cellular context, confirming target engagement, and observing phenotypic changes.

High-throughput screening (HTS) is a core methodology in drug discovery, enabling the rapid evaluation of large compound libraries for desired biological activities. wikipedia.orgrssing.comproteogenix.science HTS assays can be target-based (screening for inhibition or activation of a specific molecular target) or cell-based (screening for phenotypic changes in cells). frontiersin.org For tubulin-targeting agents, HTS might involve assays measuring cell proliferation inhibition, G2/M cell cycle arrest, or direct assessment of microtubule network disruption in cells. riken.jpgithubusercontent.com Target engagement, which confirms that a compound physically interacts with its intended target within a living cell, can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA). This compound has been identified as a tubulin-binding agent with potential antineoplastic activity, suggesting it was likely discovered or characterized through such screening efforts. medkoo.comliu.edu However, specific details or findings from HTS campaigns or target engagement studies for this compound are not publicly detailed in the provided sources.

Omics-Based Profiling (e.g., Transcriptomics, Proteomics) in Preclinical Models

Omics-based profiling, encompassing transcriptomics and proteomics, offers comprehensive insights into the molecular changes induced by a compound within biological systems. While specific data detailing the transcriptomic or proteomic profiling of this compound in preclinical models were not explicitly detailed in the provided research, these methodologies are fundamental in modern drug discovery and development. Transcriptomics, the study of RNA molecules, can reveal gene expression alterations in response to this compound, indicating affected pathways and cellular processes. Proteomics, the large-scale study of proteins, can identify changes in protein abundance, modifications, and interactions, providing a direct view of functional shifts. In preclinical research, such as studies involving this compound, omics approaches are crucial for understanding a compound's mechanism of action, identifying potential biomarkers of response, and uncovering off-target effects, thereby guiding further development and therapeutic strategies.

Functional Genomics Approaches (e.g., CRISPR-based screens) for Pathway Elucidation

Functional genomics approaches, including CRISPR-based screens, are powerful tools for systematically perturbing gene function to elucidate biological pathways and identify drug targets. Although direct application of CRISPR-based screens specifically for this compound was not found in the search results, these techniques are broadly applicable in understanding the genetic underpinnings of biological pathways at a systems level medchemexpress.com. CRISPR-Cas9 technology, a revolutionary gene-editing tool, enables researchers to introduce specific mutations to genes, rendering them nonfunctional (CRISPR knockout), or to modulate gene expression (CRISPR interference or activation) medchemexpress.comniper.gov.innih.gov. By performing genome-wide screens, researchers can associate changes in phenotypes with specific genetic perturbations, thereby identifying genes and pathways involved in a compound's action or resistance medchemexpress.comnih.gov. For a compound like this compound, which acts as a tubulin-binding agent neobioscience.com and an NK3 receptor antagonist, functional genomics could be employed to identify novel genes that modulate its efficacy or resistance, or to delineate the precise signaling cascades downstream of NK3 receptor antagonism.

In Vivo Experimental Design and Analysis

Selection and Validation of Physiologically Relevant Animal Models

The selection and validation of physiologically relevant animal models are critical for translational research, ensuring that preclinical findings are predictive of human outcomes. This compound has been investigated in various animal models, reflecting its diverse therapeutic interests. In oncology research, this compound, identified as a colchicine site-binding agent that damages tumor vasculature, has been studied in solid tumor xenograft models rssing.comunito.it. These models are chosen for their ability to mimic human tumor growth and response to anti-cancer agents. For its role as a neurokinin 3 (NK3) receptor antagonist, this compound has been investigated in rodent and monkey models, indicating its relevance in studies related to the central nervous system and conditions like menopausal hot flashes researchgate.net.

The validation of animal models typically involves assessing three key criteria:

Face Validity: The extent to which a behavior or symptom studied in animals resembles the human condition.

Construct Validity: The degree to which an animal model reproduces the etiology or underlying mechanisms of the human disorder.

Predictive Validity: The ability of the animal model to predict the clinical effectiveness of treatments in human patients.

While no single animal model perfectly recapitulates complex human conditions, careful selection and validation ensure that the models provide meaningful insights into the compound's biological effects and potential therapeutic utility.

Non-Invasive Imaging Techniques for Preclinical Tumor Monitoring (e.g., DCE-MRI for vasculature)

Non-invasive imaging techniques are indispensable for longitudinal monitoring of tumor progression and therapeutic response in preclinical models, reducing the number of animals required and providing dynamic insights. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) is a prominent technique used to assess tumor vasculature and permeability. Given that this compound is a tubulin-binding agent known to disrupt tumor vasculature rssing.comunito.it, DCE-MRI is particularly relevant for monitoring its effects.

DCE-MRI involves the rapid acquisition of MRI images following the administration of a gadolinium-based contrast agent. The "wash-in" and "wash-out" kinetics of the contrast agent within tissues provide quantitative parameters related to blood flow, vascular surface area, and vascular permeability (e.g., Ktrans, ve). Studies involving similar vascular disrupting agents, such as NPI-2358, have utilized DCE-MRI to demonstrate decreases in tumor blood flow, indicating the agent's mechanistic effect in vivo. This allows researchers to visualize and quantify changes in tumor microenvironment, which can serve as imaging biomarkers for guiding targeted therapies.

Development and Validation of Preclinical Pharmacodynamic Biomarkers

The development and validation of preclinical pharmacodynamic (PD) biomarkers are crucial for understanding a compound's biological effects, establishing dosing regimens, and predicting therapeutic efficacy. PD biomarkers provide measurable indicators of a drug's activity on its target and downstream pathways. For this compound, given its dual nature as a tubulin-binding agent and an NK3 receptor antagonist, relevant PD biomarkers would vary depending on the therapeutic context.

In oncology, as a tubulin-binding agent, potential PD biomarkers could include measures of microtubule stability or indicators of cell cycle arrest and apoptosis in tumor tissues. For its NK3 receptor antagonist activity, particularly in conditions like menopausal hot flashes, changes in neuroendocrine markers are relevant. For instance, studies with other NK3 receptor antagonists like SJX-653 have shown that decreases in luteinizing hormone (LH) and testosterone (B1683101) levels in men serve as sensitive pharmacodynamic markers of central NK3 antagonism. The validation of these biomarkers involves ensuring their reliability, reproducibility, and appropriateness for the measured endpoints, providing critical data for early go/no-go decisions in drug development and optimizing clinical trial design.

Comparative Preclinical Analysis and Strategic Research Directions

Comparative Mechanistic Evaluation with Established Microtubule-Targeting Agents and Vascular Disrupting Agents

Small molecule VDAs often function by interacting with tubulin, the protein subunit of microtubules. nih.govresearchgate.net This dual activity provides a multifaceted approach to cancer therapy: direct cytotoxic effects on dividing cells and indirect effects through the disruption of tumor vasculature. nih.gov Microtubules are critical for various cellular functions, including cell division, motility, and intracellular transport. frontiersin.org Agents that interfere with microtubule dynamics are broadly classified as stabilizers or destabilizers. nih.gov

Vascular disrupting agents, in contrast, specifically target the established, yet abnormal, blood vessels of tumors. researchgate.net This leads to a rapid shutdown of blood flow, causing extensive necrosis in the tumor core. nih.gov However, a rim of viable tumor tissue often remains at the periphery, necessitating combination therapies. nih.gov

The mechanism of SSR97225 can be contextualized by comparing it to archetypal agents from these classes.

Agent ClassExample AgentPrimary Mechanism of ActionPrimary Cellular TargetEffect on MicrotubulesEffect on Tumor Vasculature
Microtubule Stabilizer PaclitaxelBinds to the β-tubulin subunit within the microtubule, preventing depolymerization. nih.govTumor Cells (during mitosis)Suppresses dynamic instability, leading to mitotic arrest and apoptosis. nih.govSecondary, anti-angiogenic effects at lower doses.
Microtubule Destabilizer Vincristine (Vinca Alkaloid)Binds to the vinca (B1221190) domain on β-tubulin, inhibiting polymerization. nih.govTumor Cells (during mitosis)Prevents microtubule assembly, leading to mitotic arrest. mdpi.comSome vascular disrupting effects have been noted.
Vascular Disrupting Agent (Tubulin-binding) Combretastatin A-4 Phosphate (CA4P)Binds to the colchicine (B1669291) site on β-tubulin, inhibiting polymerization and inducing a conformational change in endothelial cells. researchgate.netTumor Endothelial CellsDestabilizes microtubules in endothelial cells, leading to cell shape changes.Rapid and selective disruption of established tumor blood vessels, leading to vascular shutdown and tumor necrosis. nih.govnih.gov
Hypothetical Profile: this compound This compoundPresumed to be a tubulin-binding agent with potent vascular disrupting activity.Tumor Endothelial Cells and Tumor CellsLikely inhibits tubulin polymerization, affecting both endothelial and cancer cell microtubule structures.Induces rapid collapse of tumor vasculature, similar to other small molecule VDAs.

Theoretical Frameworks for Rational Preclinical Efficacy Optimization

Optimizing the preclinical efficacy of a VDA like this compound requires a strategic approach that acknowledges the class-specific limitations, such as the survival of a peripheral tumor rim. nih.gov A rational framework for optimization would include several key pillars:

Combination Strategies: The primary limitation of VDAs is their incomplete efficacy as monotherapies. nih.gov Preclinical models should systematically evaluate the combination of this compound with standard cytotoxic agents (which target the well-perfused, proliferating cells at the tumor periphery), radiotherapy, and potentially anti-angiogenic drugs that inhibit the formation of new blood vessels. nih.gov The timing and sequence of administration are critical variables to explore, as vascular disruption can impact the delivery of a subsequently administered agent.

Structural Activity Relationship (SAR) Studies: A core component of preclinical development involves synthesizing and screening analogues of this compound. The goal is to identify modifications that enhance binding affinity to tubulin, improve selectivity for tumor endothelial cells, or optimize pharmacokinetic properties. Computational modeling and structural biology can guide this process by elucidating the precise binding interactions within the tubulin pocket. nih.gov

Therapeutic Window Assessment: Efficacy must be balanced against potential toxicity. Preclinical studies should aim to define a therapeutic window by comparing the exposures required for anti-vascular and anti-tumor effects against those that cause adverse effects in normal tissues. This is particularly important for MTAs, which can be associated with systemic and neural toxicity. mdpi.com

Identification of Predictive Preclinical Biomarkers for Response and Resistance

To advance this compound towards clinical application, it is crucial to identify biomarkers that can predict response or resistance. In the preclinical setting, this involves correlating molecular or imaging signatures with treatment outcomes in various models.

Pharmacodynamic Biomarkers: These markers confirm that the drug is engaging its target. For a VDA, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a key tool to measure changes in tumor blood flow and vascular permeability shortly after drug administration. nih.gov

Predictive Biomarkers of Response: These markers identify tumors most likely to respond. For a tubulin-binding agent, the expression profile of different tubulin isotypes could be predictive. For example, high expression of the βIII-tubulin isotype is a known mechanism of resistance to taxanes and may influence sensitivity to other MTAs. mdpi.com

Biomarkers of Resistance: Acquired resistance is a major challenge in cancer therapy. nih.gov Preclinical models of acquired resistance to this compound could be developed to identify the underlying mechanisms. Potential biomarkers of resistance include the upregulation of drug efflux pumps (like the MDR1 gene product) or mutations in the tubulin genes (TUBB) that prevent drug binding. mdpi.com

Biomarker CategoryPotential BiomarkerMethod of DetectionPreclinical Application for this compound
PharmacodynamicChange in Tumor Blood FlowDCE-MRI, PET ImagingTo confirm target engagement and optimize dosing schedules for maximal vascular disruption.
Predictive (Response)β-tubulin Isotype Expression ProfileImmunohistochemistry, Western Blot, RT-PCRTo stratify tumor models based on likely sensitivity and explore isotype-specific activity.
Predictive (Resistance)MDR1 Gene ExpressionRT-PCR, RNA-SeqTo investigate whether this compound is a substrate for efflux pumps and to test combinations with MDR1 inhibitors.
Predictive (Resistance)Tubulin Gene (TUBB) MutationsDNA SequencingTo identify potential resistance mutations in long-term exposure models.

Future Directions in this compound Preclinical Research

The future of preclinical research for compounds like this compound lies in leveraging advanced technologies to build a more comprehensive understanding of its biological effects and to improve the efficiency of the drug discovery process.

A systems-level approach integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of a tumor's response to this compound. By analyzing these different molecular layers, researchers can move beyond single-analyte biomarkers to identify complex signatures of response and resistance. For instance, transcriptomic analysis (RNA-Seq) of treated and resistant preclinical models could reveal entire pathways that are dysregulated, offering new targets for combination therapies.

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. frontiersin.org These technologies can be applied to accelerate the development of this compound in several ways. ML algorithms can analyze vast chemical libraries to perform virtual screening, identifying novel molecules with potentially higher potency or better safety profiles. Furthermore, AI can be used to integrate and analyze complex multi-omics datasets, uncovering subtle patterns and predictive signatures that are not apparent through traditional statistical methods.

Traditional 2D cell cultures often fail to replicate the complex three-dimensional microenvironment of an in vivo tumor. Advanced models such as patient-derived organoids and microfluidic "organ-on-a-chip" systems offer more physiologically relevant platforms for preclinical testing. For a VDA like this compound, an organ-on-a-chip system that incorporates a perfused vascular network alongside tumor spheroids would be invaluable. Such a model would allow for the direct, real-time visualization and quantification of the drug's vascular disrupting effects and its impact on tumor cell viability in a more realistic, dynamic microenvironment.

Q & A

Q. What is the molecular mechanism of SSR97225 in disrupting microtubule dynamics, and how does this relate to its antitumor activity?

this compound binds to the colchicine site of tubulin, inhibiting microtubule polymerization and stabilizing depolymerized tubulin. This disrupts mitotic spindle formation, leading to G2/M phase arrest and apoptosis in cancer cells . Methodologically, researchers can validate this mechanism using in vitro tubulin polymerization assays (e.g., turbidimetric measurements at 350 nm) and immunofluorescence microscopy to visualize spindle disruption .

Q. Which preclinical models have been used to evaluate this compound’s efficacy, and what endpoints are critical for validation?

Common models include xenograft mice implanted with human solid tumors (e.g., breast, lung). Key endpoints include tumor volume regression (measured via calipers or imaging), histopathological analysis of mitotic arrest, and quantification of apoptotic markers (e.g., cleaved caspase-3). Dose-response studies should compare this compound to reference microtubule inhibitors like paclitaxel or vincristine .

Q. How can researchers design in vitro assays to assess this compound’s cytotoxicity while controlling for off-target effects?

Use cell viability assays (MTT, ATP-based luminescence) across multiple cancer cell lines with varying tubulin isotype expression (e.g., βIII-tubulin-rich vs. low-expressing lines). Include counter-screens against non-cancerous cells (e.g., human fibroblasts) and validate specificity via competitive binding assays with colchicine or podophyllotoxin .

Advanced Research Questions

Q. What methodological challenges arise in reconciling discrepancies between in vitro potency and in vivo efficacy of this compound?

Discrepancies may stem from pharmacokinetic factors (e.g., bioavailability, metabolic stability) or tumor microenvironment heterogeneity. To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using LC-MS/MS to quantify plasma and tumor drug levels .
  • Use intravital microscopy to assess tumor vasculature disruption, a key mechanism noted in phase I studies of related compounds like NPI-2358 .
  • Conduct RNA-seq on treated tumors to identify resistance pathways (e.g., efflux pumps, tubulin mutations) .

Q. How can combinatorial therapies involving this compound be optimized to overcome resistance mechanisms?

  • Synergy screens : Test this compound with taxanes or DNA-damaging agents (e.g., cisplatin) using Chou-Talalay combination index analysis .
  • Resistance models : Generate this compound-resistant cell lines via chronic exposure and profile transcriptomic changes (e.g., β-tubulin isoform shifts) .
  • Dose scheduling : Evaluate pulsed vs. continuous dosing in preclinical models to mimic clinical administration .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s dose-limiting toxicities across species?

  • Apply Bayesian hierarchical models to integrate toxicity data from rodents, canines, and primates, adjusting for species-specific metabolic rates .
  • Use principal component analysis (PCA) to identify covariates (e.g., liver enzyme levels, body surface area) that correlate with adverse events .

Methodological Guidelines

  • Experimental Reproducibility : Follow the ARRIVE 2.0 guidelines for in vivo studies, including randomization, blinding, and power analysis .
  • Data Reporting : Adhere to the Beilstein Journal’s standards for compound characterization (e.g., NMR purity >95%, HPLC traces in supplementary materials) .
  • Conflict Analysis : Use triangulation to resolve contradictions—e.g., validate tubulin binding via both SPR (surface plasmon resonance) and cellular thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.